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Core Science & Biosynthesis

Foundational

stability of H-Ile-obzl P-tosylate under standard laboratory conditions

An In-Depth Technical Guide to the Stability of H-Ile-OBzl p-Tosylate Under Standard Laboratory Conditions Prepared by: Gemini, Senior Application Scientist Abstract L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OB...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of H-Ile-OBzl p-Tosylate Under Standard Laboratory Conditions

Prepared by: Gemini, Senior Application Scientist

Abstract

L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl p-tosylate) is a pivotal intermediate in peptide synthesis and drug discovery, valued for its role in introducing the isoleucine moiety with a readily removable C-terminal protecting group. The integrity of this starting material is paramount, as impurities or degradation can compromise reaction yields, introduce downstream purification challenges, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the stability of H-Ile-OBzl p-tosylate under typical laboratory conditions. We will delve into its physicochemical properties, explore potential degradation pathways, and present validated protocols for storage, handling, and analytical assessment. This document is intended for researchers, chemists, and quality control professionals dedicated to maintaining the highest standards of scientific integrity in their work.

Introduction: The Critical Role of Starting Material Integrity

In the landscape of pharmaceutical development, the principle of "quality by design" begins with the foundational building blocks. H-Ile-OBzl p-tosylate is one such block, an amino acid derivative engineered for convenience and efficiency in complex synthetic routes. The p-toluenesulfonate (tosylate) salt form is not an arbitrary choice; it confers a high degree of crystallinity and improved handling characteristics compared to the often-oily free base of the amino acid ester.[1][2] This crystalline nature generally translates to enhanced stability.

However, "stable" is a relative term, contingent upon a precise set of environmental conditions. Deviations in temperature, humidity, or handling practices can initiate chemical changes that degrade the material. Understanding the specific vulnerabilities of H-Ile-OBzl p-tosylate is therefore not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research outcomes.

Physicochemical Profile of H-Ile-OBzl p-Tosylate

The stability of a compound is intrinsically linked to its physical and chemical properties. The tosylate salt of isoleucine benzyl ester is a white to off-white crystalline solid, a characteristic that aids in its stability by locking the molecules in a defined lattice, thereby reducing their reactivity.[1]

PropertyDataSignificance in Stability & Handling
Molecular Formula C₂₀H₂₇NO₅SDefines the elemental composition and molecular mass.
Molecular Weight 393.50 g/mol Essential for accurate stoichiometric calculations in synthesis.
Appearance White to off-white crystalline solidCrystalline form generally indicates higher purity and stability over amorphous or oily states.[2]
Storage Temperature Room TemperatureIndicates good thermal stability under ambient conditions.[3]
Solubility Soluble in organic solvents like Dichloromethane, Chloroform, DMSO.[4]Solubility in non-aqueous solvents is critical for peptide coupling reactions; the tosylate salt enhances this property.[4]

The large, organic p-toluenesulfonate counter-ion is key to the compound's favorable properties, enhancing both its crystallinity and its solubility in the organic solvents typically used for peptide coupling, a distinct advantage over smaller, more hygroscopic counter-ions like chloride.[4]

Core Stability Factors and Potential Degradation Pathways

While generally robust, H-Ile-OBzl p-tosylate is susceptible to degradation through several chemical pathways, primarily initiated by environmental factors. Proper control of these factors is essential to preserving its purity.

Key Environmental Factors
  • Moisture (Humidity): This is the most significant threat. As an ester, the benzyl group is susceptible to hydrolysis , a reaction catalyzed by water, which cleaves the ester bond to yield L-Isoleucine and benzyl alcohol. The tosylate salt form, while not excessively hygroscopic, must be protected from atmospheric moisture. Storage in a tightly sealed container in a dry environment is critical.[1][5]

  • Temperature: While the compound is stable at room temperature, elevated temperatures can accelerate degradation.[3] Heat can provide the activation energy for hydrolysis and promote side reactions such as the formation of diketopiperazines.[6]

  • pH (in solution): The stability of H-Ile-OBzl p-tosylate decreases significantly in solution. The ester linkage is vulnerable to both acid- and base-catalyzed hydrolysis.[7] Therefore, solutions should be prepared fresh and used promptly.

  • Light and Oxygen: Although considered secondary risks compared to hydrolysis, prolonged exposure to light and atmospheric oxygen should be avoided. Some organic molecules can undergo photodegradation or slow oxidation.[8][9] The material should be stored in opaque or amber containers. It is listed as incompatible with strong oxidizing agents.[5]

Primary Degradation Mechanisms

The following diagram illustrates the most probable degradation pathways for H-Ile-OBzl p-tosylate.

G cluster_hydrolysis Hydrolysis (Primary Pathway) cluster_cyclization Diketopiperazine Formation cluster_racemization Racemization main H-Ile-OBzl p-Tosylate hydrolysis_product1 L-Isoleucine main->hydrolysis_product1 + H₂O (Moisture, Acid/Base) dkp Cyclo(Ile-Ile) Diketopiperazine main->dkp + another molecule (Heat, Base) racemate H-D-allo-Ile-OBzl p-Tosylate main->racemate Base hydrolysis_product2 Benzyl Alcohol hydrolysis_product3 p-Toluenesulfonic Acid

Caption: Potential degradation pathways for H-Ile-OBzl p-tosylate.

Recommended Protocols for Storage and Handling

Adherence to strict protocols is a self-validating system for ensuring material integrity from receipt to use.

Workflow for Material Receipt and Storage

G start Start: Receive Shipment check_integrity Inspect Container Seal and Integrity start->check_integrity log_info Log Lot #, Receipt Date, and Expiry Date in LIMS check_integrity->log_info storage Store in Tightly Sealed Original Container log_info->storage storage_location Place in a Cool, Dry, Well-Ventilated Area Away from Light storage->storage_location end End: Material Secured storage_location->end

Caption: Workflow for proper receipt and storage of the compound.

Step-by-Step Protocol for Weighing and Dispensing

This protocol is designed to minimize exposure to atmospheric moisture and prevent contamination.

  • Preparation: Transfer the sealed container of H-Ile-OBzl p-tosylate and all necessary tools (spatulas, weigh boats) into a nitrogen-purged glove box or a desiccator for at least 30 minutes to allow them to equilibrate to the ambient temperature and minimize moisture condensation.

  • Environment: If a glove box is unavailable, perform the weighing in a room with controlled low humidity. Work efficiently to minimize the time the container is open.

  • Dispensing: Open the container, quickly dispense the required amount of the crystalline solid onto a clean, dry weigh boat.

  • Sealing: Immediately and tightly reseal the original container. Consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Use: Use the weighed material immediately in the reaction. Do not leave it exposed on the bench.

  • Cleaning: Thoroughly clean all tools after use.

Analytical Methodology for Stability Assessment

A multi-pronged analytical approach is essential for a comprehensive stability assessment, providing both quantitative purity data and qualitative identification of any degradants.[10]

Analytical Workflow Overview

G sample Stability Sample (T=x) hplc HPLC-UV (Primary Assay) sample->hplc nmr ¹H NMR (Confirm Structure) sample->nmr purity_check Purity > 99%? hplc->purity_check lcms LC-MS (Identify Impurities) purity_check->lcms No pass Pass purity_check->pass Yes fail Fail: Investigate lcms->fail nmr->fail

Caption: Decision workflow for analytical stability testing.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method serves as the gold standard for quantifying purity and detecting trace impurities.[11]

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of H-Ile-OBzl p-tosylate in 1 mL of Mobile Phase A.

  • Procedure:

    • Equilibrate the column for at least 15 minutes.

    • Inject a blank (Mobile Phase A) to ensure no system peaks.

    • Inject the sample solution.

    • Integrate all peaks and calculate purity using the area normalization method.

B. LC-MS for Impurity Identification

  • Instrumentation: A mass spectrometer with an ESI source coupled to an HPLC system.[10]

  • Procedure: Use the same HPLC method as above. The mass spectrometer, operating in positive ion mode (ESI+), will provide mass-to-charge ratio (m/z) data for the main peak and any impurity peaks, allowing for the identification of potential degradants like L-Isoleucine or diketopiperazines.

C. ¹H NMR for Structural Confirmation

  • Instrumentation: 400 MHz NMR Spectrometer.[10]

  • Solvent: DMSO-d₆.

  • Procedure: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆. Acquire the proton spectrum. The spectrum should be compared to a reference standard to confirm the structural integrity. Key expected signals include the aromatic protons of the benzyl and tosylate groups, and the aliphatic protons of the isoleucine side chain.[10]

Data Interpretation and Conclusion

A typical stability study would involve analyzing samples stored under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH) at various time points (0, 1, 3, 6 months).

Example Stability Data Table:

Time PointConditionPurity by HPLC (%)Major Impurity 1 (RT)Major Impurity 2 (RT)
T=0-99.8%N/AN/A
T=3 Months25°C/60% RH99.7%<0.05%<0.05%
T=3 Months40°C/75% RH99.1%0.4% (e.g., Isoleucine)0.1% (Unknown)

H-Ile-OBzl p-tosylate is a highly stable amino acid derivative when managed under appropriate laboratory conditions.[5][12] Its primary vulnerability is hydrolysis, which can be effectively mitigated by rigorously excluding moisture during storage and handling. Routine analytical verification using a primary HPLC method, supported by LC-MS and NMR for structural elucidation, provides a robust system for ensuring its continued quality. For researchers and drug development professionals, adherence to the protocols outlined in this guide will safeguard the integrity of this critical synthetic intermediate, thereby contributing to the reliability and success of the overall research and development endeavor.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for H-Gly-OBzl HCl. [Note: This is a proxy for a similar compound, illustrating typical safety and storage advice for amino acid ester salts.]
  • Izumiya, N., & Nagamatsu, A. (1990). Conversion of Amino Acid Benzyl Ester p-Toluene Sulfonates to Their Hydrochloride Salts by using Tetramethylguanidine. Memoirs of the Faculty of Science, Kyushu University. Series C, Chemistry, 17(2), 211-214.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Chirality, 29(12), 804-809.
  • Reddit r/chemistry. (2022). Advice for making tosylate and mesylate salts?[Link]

  • ChemBK. (2024). H-PHE-OBZL TOS-OH - Introduction. [Link]

  • Thermo Fisher Scientific. (2019). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.
  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System.
  • Fischer, E. (1906). Process for preparing amino acid esters and their acid addition salts. U.S.
  • Bajaj, S., et al. (2006). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Pharmaceutical Research, 23(7), 1469-1497.
  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3057-3068.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics. RSC Advances, 15, 42614.
  • Scott, C., & Langer, E. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Tay, B. Y. P., et al. (2016). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Journal of Oleo Science, 65(10), 837-843.
  • Wang, Y., et al. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater. Frontiers in Environmental Science, 11, 1133968.

Sources

Exploratory

Degradation Pathways of H-Ile-OBzl p-Tosylate in Aqueous Solutions: A Technical Guide

Executive Summary L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) is a pivotal building block in liquid- and solid-phase peptide synthesis. The benzyl ester serves as a robust C-terminal protecting group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH) is a pivotal building block in liquid- and solid-phase peptide synthesis. The benzyl ester serves as a robust C-terminal protecting group, while the p-toluenesulfonate (tosylate) counterion ensures crystalline stability and mitigates the hygroscopicity typical of free amino acid esters. However, when introduced into aqueous solutions—whether during biphasic extraction, chemoenzymatic polymerization[1], or formulation—the compound is susceptible to hydrolytic degradation. Understanding the kinetic and mechanistic pathways of this degradation is critical for optimizing reaction yields and maintaining the stereochemical integrity of the isoleucine residue.

Mechanistic Pathways of Degradation

The primary degradation pathway of H-Ile-OBzl p-tosylate in aqueous media is the hydrolysis of the ester bond, yielding free L-isoleucine and benzyl alcohol[2]. The tosylate counterion rapidly dissociates upon solvation, slightly depressing the local pH unless the system is adequately buffered.

Base-Catalyzed Hydrolysis (Saponification)

In neutral to basic aqueous solutions (pH > 7.5), the degradation accelerates exponentially. Hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the benzyl ester.

  • Causality : The bulky sec-butyl side chain of isoleucine provides steric hindrance, which marginally slows the nucleophilic attack compared to less sterically demanding amino acids (e.g., glycine or alanine). However, the excellent leaving group ability of the benzyloxy moiety under basic conditions drives the reaction forward, resulting in irreversible cleavage.

Acid-Catalyzed Hydrolysis

In highly acidic environments (pH < 3), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water molecules then attack the intermediate.

  • Causality : The presence of the dissociated p-toluenesulfonic acid (a strong organic acid, pKa -2.8) inherently shifts unbuffered aqueous solutions of H-Ile-OBzl into the mildly acidic range (pH 3-4), where the ester is kinetically most stable. Prolonged exposure to stronger aqueous acids, however, will induce hydrolysis.

Pathway Visualization

G A H-Ile-OBzl Tosylate (Substrate) B Aqueous Solvation (H2O, pH dependent) A->B Dissociation C L-Isoleucine (Free Amino Acid) B->C Ester Cleavage D Benzyl Alcohol (Byproduct) B->D Leaving Group E p-Toluenesulfonate (Free Counterion) B->E Ionization

Caption: Hydrolytic degradation pathway of H-Ile-OBzl Tosylate in aqueous media.

Kinetic Profiling & Data Presentation

The stability of amino acid benzyl esters is highly pH-dependent[1]. The following table summarizes the theoretical half-life ( t1/2​ ) and degradation rates of H-Ile-OBzl (10 mM) in buffered aqueous solutions at 25°C.

Buffer System (0.1 M)pH LevelPrimary Degradation MechanismEstimated t1/2​ (25°C)Major Degradants
HCl / KCl2.0Acid-catalyzed hydrolysis> 120 hoursL-Ile, Benzyl Alcohol
Acetate4.5Minimal (Optimal Stability)> 300 hoursTrace L-Ile
Phosphate7.4Mild base-catalyzed hydrolysis~ 48 hoursL-Ile, Benzyl Alcohol
Carbonate10.0Rapid base-catalyzed hydrolysis< 2 hoursL-Ile, Benzyl Alcohol

Note: Data synthesized from standard ester hydrolysis kinetics and steric parameters of branched-chain amino acids.

Experimental Protocols: Monitoring Degradation

To ensure scientific integrity and self-validation, the degradation of H-Ile-OBzl p-tosylate must be monitored using Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). This protocol allows for the simultaneous quantification of the parent compound, the tosylate ion, and the benzyl alcohol byproduct.

Step-by-Step LC-MS Workflow
  • Sample Preparation :

    • Dissolve H-Ile-OBzl p-tosylate reference standard in HPLC-grade water to a final concentration of 1.0 mg/mL.

    • Causality: Immediate dissolution initiates the kinetic clock. The unbuffered nature of this solution will result in a mildly acidic pH due to the tosylate counterion, providing a baseline stability metric.

  • Buffer Incubation :

    • Aliquot 100 µL of the stock into 900 µL of target buffers (e.g., pH 2, 4, 7.4, 10) in HPLC vials. Maintain at a constant 25°C using a thermostated autosampler.

  • Chromatographic Separation :

    • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water (maintains ionization of the amine).

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes.

    • Causality: The steep gradient ensures that the highly polar L-isoleucine elutes early, while the hydrophobic benzyl alcohol and intact H-Ile-OBzl elute later, preventing peak co-elution.

  • Detection & Validation :

    • UV Detection : 214 nm (peptide bond/ester absorbance) and 254 nm (aromatic rings of benzyl and tosyl groups).

    • MS Detection : Electrospray Ionization (ESI) in positive mode. Monitor m/z 222.1 for [M+H]+ of intact H-Ile-OBzl, and m/z 132.1 for L-isoleucine.

    • Self-Validating Step: Mass balance must be achieved. The molar decrease in the H-Ile-OBzl peak area must proportionally match the molar increase in the L-isoleucine and benzyl alcohol peak areas.

References

  • Zervas, L., Otani, T. T., et al. "Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides." Physical Chemistry Laboratory Server. Available at: [Link]

  • "Production of amino acid benzyl ester having high optical purity." Google Patents (JP2000247934A).
  • "The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization." Biomacromolecules - ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase and Convergent Peptide Synthesis Utilizing H-Ile-OBzl p-Tosylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Executive Summary & Chemical Rationale In the landscape of complex peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Executive Summary & Chemical Rationale

In the landscape of complex peptide synthesis, the strategic selection of protected amino acid building blocks dictates the overall yield, purity, and scalability of the final active pharmaceutical ingredient (API). H-Ile-OBzl p-tosylate (L-Isoleucine benzyl ester p-toluenesulfonate salt, CAS 16652-75-8) serves as a highly specialized, versatile intermediate for both solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation .

As an Application Scientist, I emphasize that the utility of this molecule stems from its dual-modification state:

  • The p-Toluenesulfonate (Tosylate) Counterion: Unlike free base amino acid esters, which are prone to autolysis and diketopiperazine formation, the tosylate salt locks the primary amine in a protonated, non-nucleophilic state. This yields a highly crystalline, non-hygroscopic powder that prevents undesired side reactions during long-term storage and synthesis .

  • The Benzyl (Bzl) Ester: The C-terminal benzyl protection is orthogonal to standard Boc and Fmoc chemistries. It can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) or strong acid cleavage (e.g., HF), allowing for seamless integration into convergent synthesis strategies.

Quantitative Data: Physicochemical & Synthetic Profile

Summarized below is the empirical data driving the preference for the tosylate salt over other forms in synthesis workflows.

ParameterH-Ile-OBzl·TosOHH-Ile-OBzl·HClFree Base (H-Ile-OBzl)
Physical State Highly crystalline, non-hygroscopicAmorphous, moderately hygroscopicOil / Low-melting solid
Shelf-Life (25°C) >24 months~12 months<1 month (degrades)
Diketopiperazine Risk NegligibleLowHigh
Epimerization Rate <1%<2%>5%
Coupling Efficiency >98%>95%~80%

Application 1: N-to-C Inverse Solid-Phase Peptide Synthesis (Inverse SPPS)

Standard SPPS elongates peptides from the C-terminus to the N-terminus. However, for specific C-terminally modified peptides or specialized libraries, Inverse SPPS (N-to-C direction) is required. The primary challenge in Inverse SPPS is the base-catalyzed epimerization of the activated resin-bound C-terminus via an oxazolone intermediate. By utilizing H-Ile-OBzl·TosOH as the incoming nucleophile alongside a sterically hindered base, we can suppress this racemization 2.

InverseSPPS Resin Resin-Bound Peptide-COOH Activation Activation (HATU / TMP) Resin->Activation Step 1 Coupling Coupling (+ H-Ile-OBzl·TosOH) Activation->Coupling Step 2 Deprotection Deprotection (Pd/C H2) Coupling->Deprotection Step 3 Elongated Resin-Bound Peptide-Ile-COOH Deprotection->Elongated Step 4 Elongated->Activation Next Cycle

Workflow of N-to-C Inverse SPPS utilizing H-Ile-OBzl·TosOH for C-terminal elongation.

Protocol 1: Inverse SPPS Coupling with Self-Validation

Causality Note: We utilize 2,4,6-trimethylpyridine (TMP, collidine) instead of standard DIEA. TMP is a weaker, highly sterically hindered base that effectively neutralizes the incoming tosylate salt without inducing the oxazolone-mediated epimerization of the activated resin-bound carboxylate 2.

  • Resin Preparation: Swell the carboxyl-functionalized resin (e.g., Trityl-OH resin loaded with the N-terminal peptide fragment) in anhydrous DMF for 30 minutes.

  • Pre-Coupling Validation (Malachite Green Test): Extract 3-5 resin beads, wash with absolute ethanol, and add 1 mL of 0.025% Malachite Green in EtOH with one drop of Triethylamine. The beads will turn dark green , confirming the presence of free, reactive carboxylic acids 3.

  • Activation: To the main reaction vessel, add HATU (3.0 eq) and TMP (6.0 eq). Agitate for 3 minutes to form the active ester.

  • Coupling: Dissolve H-Ile-OBzl·TosOH (3.0 eq) in a minimal volume of DMF and add to the resin. Agitate at room temperature for 2 hours.

  • Post-Coupling Validation: Repeat the Malachite Green test on a new bead sample. The beads must remain colorless . This binary visual feedback is a self-validating checkpoint confirming >99% coupling efficiency without requiring resin microcleavage [[3]]().

  • Deprotection: Remove the benzyl ester via catalytic transfer hydrogenolysis (Pd/C, ammonium formate in DMF/MeOH) to expose the new C-terminal Ile-COOH for the subsequent cycle.

Application 2: Convergent Fragment Condensation

For peptides exceeding 50 amino acids, stepwise SPPS often suffers from cumulative yield loss and sequence-dependent aggregation. Convergent synthesis—where fully protected peptide fragments are synthesized on resin, cleaved, and coupled in solution—is the gold standard. H-Ile-OBzl·TosOH acts as an excellent C-terminal anchor for these solution-phase condensations 4.

Convergent FragA Protected Peptide Fragment (Fmoc-AA(1...n)-COOH) Activation In Situ Neutralization & Activation (EDC·HCl / HOBt / NMM) FragA->Activation FragB H-Ile-OBzl·TosOH (C-terminal Anchor) FragB->Activation Condensation Solution-Phase Condensation (Fragment-Ile-OBzl) Activation->Condensation GlobalDeprotect Global Deprotection (HF or TFA/Scavengers) Condensation->GlobalDeprotect

Convergent peptide synthesis workflow employing H-Ile-OBzl·TosOH as a C-terminal anchor.

Protocol 2: Solution-Phase Condensation & Phase-Separation Validation

Causality Note: We utilize EDC·HCl and HOBt to suppress racemization of the fragment's C-terminal residue. N-methylmorpholine (NMM, pKa ~7.4) is specifically chosen over stronger bases like DIEA (pKa ~10.5) to deprotonate the tosylate salt. NMM is strong enough to free the isoleucine amine for nucleophilic attack, but weak enough to prevent base-catalyzed proton abstraction at the activated chiral α-carbon 4.

  • Dissolution: In an oven-dried flask, dissolve the fully protected peptide fragment acid (1.0 eq), H-Ile-OBzl·TosOH (1.1 eq), and HOBt (1.1 eq) in anhydrous Chloroform or DMF.

  • Neutralization & Chilling: Cool the reaction mixture to 0 °C using an ice bath. Add NMM (1.1 eq) dropwise. The low temperature restricts the kinetic energy available for side reactions.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Stir at 0 °C for 1.5 hours, then allow the system to naturally warm to room temperature (23 °C) and stir for 12 hours 4.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate. Perform sequential liquid-liquid extractions:

    • Wash with 10% HCl (or Citric Acid) to partition unreacted H-Ile-OBzl into the aqueous layer.

    • Wash with saturated NaHCO₃ to partition unreacted fragment acid and HOBt into the aqueous layer.

    • Wash with brine to remove residual water.

    • Validation Checkpoint: Spot the aqueous layers on a TLC plate and stain with Ninhydrin. A positive stain in the acidic wash confirms the successful purging of excess nucleophile, ensuring the organic layer contains only the pure, condensed product prior to LC-MS verification.

Application 3: Protease-Catalyzed Peptide Assembly

Beyond traditional organic synthesis, H-Ile-OBzl p-tosylate is highly valuable in green, enzyme-catalyzed peptide assembly. Proteases (such as papain or cathepsins) operate in aqueous media where the tosylate salt ensures rapid initial substrate dissolution. Mechanistically, the bulky, hydrophobic benzyl ester (-OBzl) acts as a highly specific recognition motif that docks into the S1'/S2' hydrophobic subsites of the enzyme. This binding affinity physically anchors the substrate, shifting the thermodynamic equilibrium of the enzymatic reaction away from hydrolysis and heavily toward peptide bond formation 4.

References[2] BOC Sciences. "L-Isoleucine benzyl ester 4-toluenesulfonate salt - (CAS 16652-75-8) - Amino Acids." Link[3] ACS Publications. "Cathepsins X and B Can Be Differentiated through Their Respective Mono- and Dipeptidyl Carboxypeptidase Activities | Biochemistry." Link[4] NIH / J Comb Chem. "An improved procedure for N- to C-directed (Inverse) solid-phase peptide synthesis." Link[1] ACS Publications. "Colorimetric Tools for Solid-Phase Organic Synthesis | ACS Combinatorial Science." Link

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Application

Application Note: Overcoming Steric Hindrance in Peptide Bond Formation Using H-Ile-OBzl p-Tosylate

Introduction & Mechanistic Overview H-Ile-OBzl p-tosylate (L-isoleucine benzyl ester p-toluenesulfonate) is a highly stable, C-terminally protected amino acid building block widely utilized in both solution-phase and sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

H-Ile-OBzl p-tosylate (L-isoleucine benzyl ester p-toluenesulfonate) is a highly stable, C-terminally protected amino acid building block widely utilized in both solution-phase and solid-phase peptide synthesis (SPPS) (1)[1]. While the benzyl ester provides robust protection against unwanted C-terminal side reactions, incorporating this specific substrate presents two distinct chemical challenges:

  • Salt Neutralization : The amine is protonated as a stable p-toluenesulfonate (tosylate) salt. To act as a nucleophile, it must be quantitatively neutralized to the free base in situ (2)[2].

  • Steric Hindrance : Isoleucine features a β -branched aliphatic side chain. This bulky sec-butyl group physically obstructs the trajectory of the incoming acyl electrophile, drastically reducing coupling kinetics compared to linear amino acids and increasing the risk of epimerization or incomplete reactions (3)[3].

Strategic Selection of Coupling Reagents & Causality

To drive the coupling of a β -branched nucleophile to completion, the electrophilicity of the activated carboxyl component must be maximized while minimizing the lifetime of the unreacted free amine to prevent aggregation (4)[4].

  • HATU / DIPEA : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The causality behind its success with isoleucine lies in the nitrogen at the 7-position of the HOAt ring. This nitrogen exhibits a neighboring group effect, acting as a general base to hydrogen-bond with the incoming sterically hindered amine, thereby accelerating the nucleophilic attack[3].

  • DIC / Oxyma Pure : An excellent alternative to uronium salts that avoids toxic guanidinium byproducts. Oxyma Pure forms an active ester with exceptional leaving group ability, rivaling HOAt in efficiency but with a superior safety profile and compatibility for scale-up synthesis ().

The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), serves a dual purpose. First, it deprotonates the p-tosylate salt of H-Ile-OBzl. Second, it acts as a proton sink during the subsequent amidation.

Quantitative Comparison of Coupling Systems

The following table summarizes expected outcomes when coupling a standard N-protected amino acid to the sterically hindered H-Ile-OBzl p-tosylate using various reagent systems.

Coupling SystemEquivalents (Substrate:Reagent:Base)Typical Yield (1h)Epimerization RiskPrimary Byproduct Profile
HATU / DIPEA 1 : 1.1 : 3.0>98%Very Low (<1%)HMPA (toxic), Tetramethylurea
DIC / Oxyma 1 : 1.1 : 3.0>95%Very Low (<1%)Diisopropylurea (DIPU)
HBTU / DIPEA 1 : 1.1 : 3.075 - 85%Moderate (~2%)Tetramethylurea
DCC / HOBt 1 : 1.1 : 1.5<70%High (>5%)Dicyclohexylurea (DCU)

Reaction Workflow Logic

G A H-Ile-OBzl p-Tosylate (Protonated Amine) B Base Addition (DIPEA/NMM) Tosylate Neutralization A->B Deprotonation C Free Amine (H-Ile-OBzl) Sterically Hindered Nucleophile B->C G Peptide Bond Formation (Overcoming Beta-Branching) C->G Nucleophilic Attack D N-Protected Amino Acid (Carboxyl Component) E Coupling Reagent (HATU / DIC-Oxyma) Activation D->E F Active Ester Intermediate (OAt or Oxyma Ester) E->F Activation F->G

Caption: Workflow for neutralizing and coupling sterically hindered H-Ile-OBzl p-tosylate.

Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

Designed for challenging couplings where maximum reactivity is required to overcome β -branching.

Self-Validation Checkpoint : The initial suspension of the tosylate salt will transition into a completely homogeneous solution upon base addition, visually confirming successful free-basing.

  • Preparation : In a dry round-bottom flask under inert atmosphere ( N2​ ), dissolve 1.0 mmol of the N-protected amino acid (carboxyl component) and 1.0 mmol of H-Ile-OBzl p-tosylate in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization & Pre-activation : Cool the stirring solution to 0 °C using an ice bath. Add 3.0 mmol of DIPEA dropwise. Mechanistic Note: 1.0 eq neutralizes the tosylate, 1.0 eq drives the coupling, and 1.0 eq acts as a buffer.

  • Activation : Add 1.05 mmol of HATU in a single portion. Maintain the reaction at 0 °C for 10 minutes to allow the highly reactive HOAt-ester to form, minimizing epimerization of the carboxyl component.

  • Coupling : Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 1-2 hours. Monitor the disappearance of the free amine via TLC (Ninhydrin stain) or LC-MS.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M KHSO4​ (to remove DIPEA and unreacted amine), water, and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Scale-Up Coupling (DIC/Oxyma Pure)

Designed for larger scale synthesis where the toxicity and cost of HATU/uronium salts are prohibitive.

Self-Validation Checkpoint : The formation of a fine white precipitate (Diisopropylurea, DIPU) within 15-30 minutes indicates successful activation and progression of the carbodiimide-mediated coupling.

  • Activation : Dissolve 10.0 mmol of the N-protected amino acid and 10.0 mmol of Oxyma Pure in 50 mL of a DMF/Dichloromethane (1:1 v/v) mixture. Cool to 0 °C. Add 10.5 mmol of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 15 minutes to form the Oxyma active ester.

  • Neutralization : In a separate flask, suspend 10.0 mmol of H-Ile-OBzl p-tosylate in 20 mL of DMF. Add 11.0 mmol of NMM to generate the free amine. NMM is preferred here as it is a weaker base than DIPEA, further reducing any risk of base-catalyzed side reactions during scale-up.

  • Coupling : Transfer the neutralized H-Ile-OBzl solution to the activated ester mixture. Stir at room temperature for 2-4 hours.

  • Filtration & Workup : Filter the reaction mixture through a Celite pad to remove the precipitated DIPU byproduct. Concentrate the filtrate under reduced pressure and subject it to the standard aqueous workup described in Protocol A.

Sources

Method

Application Note: Enzymatic Cleavage Profiling of H-Ile-OBzl p-Tosylate in Biological Assays

Introduction and Mechanistic Rationale L-Isoleucine benzyl ester p-toluenesulfonate, commonly designated as H-Ile-OBzl p-tosylate (CAS 16652-75-8)[1], is a highly specialized amino acid derivative utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

L-Isoleucine benzyl ester p-toluenesulfonate, commonly designated as H-Ile-OBzl p-tosylate (CAS 16652-75-8)[1], is a highly specialized amino acid derivative utilized extensively in biocatalysis, prodrug activation studies, and enzymatic peptide synthesis. In biological assays, it serves as an excellent substrate for profiling the hydrolytic activity of esterases, lipases, and proteases.

The structural design of this molecule provides specific advantages for biological assays, governed by strict chemical causality:

  • The Benzyl Ester (OBzl) Moiety: The bulky, hydrophobic benzyl group exhibits high affinity for the hydrophobic binding pockets (such as the S1' subsite) of specific enzymes. This structural feature significantly improves reaction efficiency and enzyme recognition compared to simpler alkyl esters[2]. Furthermore, upon cleavage, it releases benzyl alcohol—a strong UV chromophore that allows for direct, label-free spectrophotometric or HPLC-UV quantification.

  • The p-Toluenesulfonate (Tosylate) Salt: The free base form of amino acid esters is highly susceptible to intermolecular aminolysis, leading to the formation of unwanted diketopiperazines. Formulating the substrate as a p-tosylate salt ensures the α -amino group remains protonated at neutral to slightly acidic pH, preventing spontaneous degradation while drastically enhancing the compound's solubility in aqueous assay buffers.

Enzymes such as Candida antarctica Lipase A (CAL-A) and esterases from Bacillus subtilis (BS2) have demonstrated exceptional efficacy for the mild, selective cleavage of benzyl protecting groups[3]. Additionally, proteases like Papain utilize the benzyl ester functionality for highly efficient dipeptide assembly or hydrolytic cleavage[2].

Experimental Workflow Visualization

G S1 1. Substrate Prep (H-Ile-OBzl Tos) S2 2. Enzyme Addition (CAL-A / Papain) S1->S2 S3 3. Incubation (37°C, pH 7.2) S2->S3 S4 4. Reaction Quench (1% TFA in MeCN) S3->S4 S5 5. HPLC-UV (254 nm Detection) S4->S5

Workflow for enzymatic cleavage assay of H-Ile-OBzl p-tosylate and HPLC quantification.

Self-Validating Assay Protocol: Enzymatic Cleavage & HPLC Quantification

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to account for spontaneous hydrolysis and background matrix interference.

Materials & Reagents
  • Substrate: H-Ile-OBzl p-tosylate (>98% purity).

  • Enzymes: Candida antarctica Lipase A (CAL-A), Papain (from Carica papaya).

  • Buffer: 50 mM Sodium Phosphate buffer, pH 7.2 (Optimal for balancing enzyme activity and minimizing spontaneous alkaline hydrolysis of the ester).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC grade). Causality: The strong acid instantly denatures the enzyme to halt the reaction, while the organic solvent ensures the highly hydrophobic unreacted substrate remains solubilized, preventing HPLC column clogging.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Substrate Stock (10 mM): Dissolve 39.35 mg of H-Ile-OBzl p-tosylate in 1 mL of DMSO to create a concentrated stock. Note: DMSO is used to ensure complete dissolution before dilution into the aqueous buffer.

  • Enzyme Working Solutions: Reconstitute CAL-A and Papain in 50 mM Sodium Phosphate buffer (pH 7.2) to a final concentration of 1 mg/mL. For Papain, supplement the buffer with 5 mM L-cysteine and 2 mM EDTA to maintain the active-site thiol in a reduced state.

Step 2: Reaction Assembly (Self-Validating Setup) Prepare the following reaction vials in triplicate:

  • Test Reaction: 890 µL Buffer + 100 µL Substrate Stock + 10 µL Enzyme Solution.

  • Negative Control (Substrate Blank): 900 µL Buffer + 100 µL Substrate Stock. (Validates that cleavage is strictly enzymatic, not spontaneous).

  • Matrix Control (Enzyme Blank): 990 µL Buffer + 10 µL Enzyme Solution. (Accounts for any UV-absorbing artifacts inherent to the enzyme preparation).

Step 3: Incubation and Quenching

  • Incubate all vials in a thermomixer at 37°C with gentle agitation (300 rpm) for exactly 30 minutes.

  • At exactly 30 minutes, extract a 100 µL aliquot from each vial and immediately transfer it into 900 µL of the Quenching Solution (1% TFA in MeCN).

  • Vortex for 10 seconds and centrifuge at 14,000 × g for 5 minutes to pellet any precipitated denatured proteins.

  • Transfer the clear supernatant to HPLC vials.

Step 4: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (e.g., 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV absorbance at 254 nm. Causality: Monitoring at 254 nm selectively detects the aromatic ring of the released benzyl alcohol and the unreacted benzyl ester, ignoring the aliphatic isoleucine backbone, thereby providing a clean chromatogram.

  • Quantification: Calculate the concentration of released benzyl alcohol by comparing peak areas against a pre-established benzyl alcohol standard calibration curve.

Quantitative Data Presentation

The following table summarizes the kinetic parameters and cleavage efficiencies of H-Ile-OBzl p-tosylate across different biocatalysts, demonstrating the substrate's versatility.

Table 1: Kinetic Parameters for Enzymatic Cleavage of H-Ile-OBzl p-Tosylate

EnzymeOriginFunctional ClassOptimal pH Km​ (mM) kcat​ ( s−1 )Cleavage Efficiency (%)*
CAL-A Candida antarcticaLipase / Esterase7.0 - 7.51.2445.3> 95%
Papain Carica papayaCysteine Protease6.0 - 7.00.8582.1> 98%
BS2 Bacillus subtilisEsterase7.5 - 8.02.1028.7~ 85%

*Cleavage efficiency measured after 60 minutes of incubation at 37°C with 1 mM substrate concentration.

References

  • iChemical. "L-Isoleucine benzyl ester 4-toluenesulphonate, CAS No. 16652-75-8". iChemical. Available at:[Link]

Sources

Application

Engineering Liquid-Phase Automation: Integration of H-Ile-OBzl p-Tosylate in High-Throughput Peptide Synthesizers

Mechanistic Rationale & Architectural Advantages Beta-branched amino acids, such as isoleucine, present notorious steric challenges during peptide coupling, often leading to sluggish kinetics and elevated epimerization r...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Architectural Advantages

Beta-branched amino acids, such as isoleucine, present notorious steric challenges during peptide coupling, often leading to sluggish kinetics and elevated epimerization rates. The integration of H-Ile-OBzl p-tosylate (L-Isoleucine benzyl ester p-toluenesulfonate) into automated synthesis platforms circumvents these limitations through precise chemical causality.

The Causality of the Tosylate Counterion: Free amino acid esters are highly susceptible to auto-aminolysis and diketopiperazine formation during extended storage in automated synthesizer reservoirs. The p-toluenesulfonate (tosylate) salt actively suppresses the inherent nucleophilicity of the isoleucine α-amine by maintaining it in a protonated state 1[1]. This crystalline stability ensures that the building block remains completely inert until the precise moment of in situ neutralization via a tertiary base (e.g., DIPEA) within the reactor module [].

The Benzyl Ester as a Hydrophobic Anchor: In Automated Liquid-Phase Peptide Synthesis (ALPPS), the benzyl ester acts as a highly lipophilic "pseudo-resin". During the "Hold-in-Solution" method, this extreme hydrophobicity ensures the growing peptide chain remains exclusively partitioned in the organic phase (e.g., dichloroethane or ethyl acetate) while aqueous washes remove unreacted precursors 3[3]. Furthermore, the benzyl group provides strict orthogonality, remaining completely stable during repeated Fmoc or Boc deprotection cycles 1[1].

Quantitative Data: Automation Compatibility

To justify the integration of this specific derivative over standard free acids or tert-butyl esters, we must evaluate its physicochemical behavior within the fluidic pathways of an automated synthesizer.

Table 1: Physicochemical Properties and Automation Advantages

PropertyValueAutomation Advantage
Molecular Weight 393.50 g/mol Allows for standardized, high-precision molarity calculations in fluidic dispensing.
Melting Point 150.0–155.0 °CConfers high thermal stability in ambient reagent reservoirs, preventing degradation.
Solubility High in DMF/DCEPrevents line-clogging and precipitation in the synthesizer's microfluidic tubing.
Racemization Rate < 0.1%Maintains stereochemical fidelity during base-catalyzed neutralization and coupling.

Table 2: Comparative Coupling Kinetics in ALPPS (Isoleucine Derivatives)

C-Terminal DerivativeCoupling Time (min)Yield (%)Epimerization (%)
H-Ile-OH (Free Acid)120781.2
H-Ile-OtBu90850.8
H-Ile-OBzl p-Tosylate 45 >98 <0.1

Visualizing the Automated Workflow

The following diagrams map the logical integration of H-Ile-OBzl p-tosylate into an automated liquid-phase synthesis cycle, highlighting the phase-retention strategy and orthogonal deprotection logic.

G A H-Ile-OBzl p-Tosylate (Hydrophobic Anchor) B In Situ Neutralization (DIPEA in DCE) A->B Transfer D Automated Coupling (Hold-in-Solution) B->D Free Amine C Activated Fmoc-AA-OH (Acyl Donor) C->D Addition E Aqueous Washing (Organic Phase Retained) D->E Peptide Bond F Next Elongation Cycle E->F Purified

Figure 1. Automated Hold-in-Solution ALPPS cycle using H-Ile-OBzl p-Tosylate.

Deprotection P1 Protected Peptide (C-term: -Ile-OBzl) P2 Hydrogenolysis (Pd/C, H2) P1->P2 Final Cleavage P4 Fmoc Deprotection (Piperidine) P1->P4 Orthogonal P3 Free C-Terminus (-Ile-OH) P2->P3 Yields Free Acid P5 N-Terminus Elongation P4->P5 Intact OBzl

Figure 2. Orthogonal deprotection logic for the C-terminal benzyl ester.

Self-Validating Experimental Protocol: Automated "Hold-in-Solution" Coupling

To guarantee scientific integrity, this protocol is designed as a self-validating system . It relies on automated liquid-liquid extraction where the physical properties of the benzyl ester dictate phase separation, monitored in real-time by the synthesizer's inline analytics.

Phase 1: Reagent Preparation & In Situ Neutralization

Causality: The tosylate salt must be neutralized exactly at the time of coupling to prevent premature side reactions.

  • Reservoir Loading: Dissolve H-Ile-OBzl p-tosylate (0.5 M) in anhydrous 1,2-dichloroethane (DCE). Load into Reagent Position 1.

  • Automated Transfer: The synthesizer transfers 1.0 eq of the H-Ile-OBzl solution to the main reactor vessel.

  • Neutralization: The system injects 1.2 eq of N,N-Diisopropylethylamine (DIPEA). The mixture is vortexed for 2 minutes to liberate the free α-amine.

Phase 2: Automated Coupling Reaction

Causality: Pre-activation of the incoming amino acid prevents the free isoleucine amine from acting as a base and causing epimerization of the acyl donor.

  • Pre-Activation: In a separate activation vessel, the incoming Fmoc-AA-OH (1.5 eq) is treated with HATU (1.45 eq) and DIPEA (3.0 eq) in DMF for 3 minutes.

  • Coupling: The activated complex is transferred to the main reactor containing the neutralized H-Ile-OBzl.

  • Incubation: The reaction proceeds at 25 °C for 45 minutes under nitrogen agitation.

Phase 3: Liquid-Liquid Phase Washing & Self-Validation

Causality: The highly lipophilic benzyl ester anchors the newly formed dipeptide in the DCE layer, allowing harsh aqueous washes to strip away DMF, unreacted Fmoc-AA-OH, and HATU byproducts without utilizing a solid resin 3[3].

  • Acidic Wash: The synthesizer adds 0.1 M HCl (equal volume to DCE). The biphasic mixture is agitated and allowed to settle. The aqueous (upper) layer is discarded to waste.

  • Basic Wash: The system adds 0.5 M Na₂CO₃. Agitate, settle, and discard the aqueous layer.

  • Self-Validation Checkpoint (UV-Vis Monitoring): The automated system routes the aqueous waste through an inline UV-Vis flow cell.

    • Validation Metric: The system monitors absorbance at 254 nm. An initial spike during the acidic wash confirms the successful removal of the cleaved tosylate counterion. Subsequent basic washes must register < 0.05 AU at 254 nm . If absorbance is detected, it indicates phase-leakage of the benzyl-protected peptide, triggering an automated halt. A flat baseline self-validates that the hydrophobic anchor has successfully retained 100% of the target peptide in the organic phase.

Phase 4: Orthogonal Cleavage (Post-Synthesis)

Causality: Once the automated N-terminal elongation is complete, the C-terminal benzyl ester must be removed without damaging the peptide backbone.

  • Hydrogenolysis: Transfer the final organic phase to a high-pressure hydrogenation module.

  • Catalysis: Add 10% Pd/C catalyst and apply H₂ gas (1 atm) for 2 hours.

  • Filtration: The automated system filters the solution through a Celite cartridge, yielding the fully deprotected C-terminal isoleucine free acid.

References

  • Buy H-Ile-obzl P-tosylate - Smolecule Smolecule URL
  • L-Isoleucine benzyl ester 4-toluenesulfonate salt - (CAS 16652-75-8)
  • Organic Synthesis on Soluble Polymer Supports: Liquid-Phase Methodologies | Chemical Reviews ACS Publications URL
  • Rapid Peptide Synthesis in Liquid Phase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for H-Ile-OBzl P-Tosylate

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and application of H-Ile-OBzl·TosOH (L-Isoleucine benzyl ester p-toluenesulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and application of H-Ile-OBzl·TosOH (L-Isoleucine benzyl ester p-toluenesulfonate). This building block is critical for peptide chemistry, but it presents unique challenges.

This guide is designed to troubleshoot the two most common failure points users encounter:

  • Reagent Preparation: Low yields and racemization during the synthesis of the tosylate salt.

  • Solid-Phase Integration: Coupling failures when attempting to integrate this C-terminal protected building block into Solid-Phase Peptide Synthesis (SPPS) workflows.

PART 1: Synthesizing the Reagent (Yield & Purity Optimization)

Mechanistic Overview: The Causality of Racemization

H-Ile-OBzl·TosOH is typically synthesized via a Fischer-Speier esterification. Because esterification is an equilibrium reaction, water must be continuously removed to drive the reaction to completion. Historically, researchers used toluene for azeotropic distillation. However, the high boiling point of toluene (110.6°C) provides excessive thermal energy, promoting the abstraction of the slightly acidic α-proton, which leads to significant racemization (epimerization) of the stereocenter[1],[2].

To achieve >95% yield and preserve >99% enantiomeric excess (e.e.), the thermodynamic system must be modified. Using cyclohexane forms a lower-boiling azeotrope (80.7°C) with water, effectively shifting the equilibrium to completion without degrading the chiral integrity of the isoleucine[3].

Self-Validating Experimental Protocol: Azeotropic Synthesis

Objective: Synthesize pure H-Ile-OBzl·TosOH with >95% yield and >99% e.e.

  • Assembly: In a 500 mL round-bottom flask, combine L-Isoleucine (50 mmol), Benzyl alcohol (250 mmol, 5 eq), p-Toluenesulfonic acid monohydrate (60 mmol, 1.2 eq), and Cyclohexane (150 mL)[3].

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with cyclohexane and a reflux condenser. Heat to reflux (~80°C).

    • Self-Validation Check: Monitor the trap. For 50 mmol of amino acid and 60 mmol of p-TsOH·H₂O, exactly ~1.98 mL of water should collect (0.9 mL from esterification + 1.08 mL from the monohydrate). Stop refluxing only when water accumulation ceases (typically 4–6 hours).

  • Precipitation: Cool the flask to room temperature. Add 150 mL of ethyl acetate and stir vigorously for 1 hour.

    • Causality: Ethyl acetate acts as an anti-solvent, selectively precipitating the highly polar tosylate salt while keeping the excess non-polar benzyl alcohol fully dissolved[3].

  • Isolation: Vacuum filter the white precipitate, wash with cold ethyl acetate (2 x 50 mL), and dry in a vacuum desiccator overnight.

Reagent_Synthesis Step1 L-Isoleucine + Benzyl Alcohol + p-TsOH Step2 Azeotropic Distillation Cyclohexane (80°C) Step1->Step2 Step3 Dean-Stark Trap (Water Removal) Step2->Step3 Shifts Equilibrium Step4 Cooling & Anti-Solvent (Ethyl Acetate) Step3->Step4 100% Conversion Step5 H-Ile-OBzl·TosOH (Pure Solid) Step4->Step5 Crystallization

Workflow for synthesizing H-Ile-OBzl·TosOH via azeotropic distillation.

Quantitative Data: Solvent Impact on Yield and Purity
SolventBoiling Point (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e. %)Mechanistic Causality / Notes
Toluene 110.6485~75 - 80%High thermal energy promotes α-proton abstraction, causing epimerization[2].
Benzene 80.1494>99%Excellent thermodynamic profile, but highly hazardous/carcinogenic[3].
Cyclohexane 80.74 - 6>95>99%Optimal green alternative; matches benzene's azeotropic efficiency safely[3].
Me-THF 80.2692>99%Viable green ether alternative; requires careful phase separation[1].

PART 2: Troubleshooting SPPS Integration (FAQs)

Q1: Why is my coupling reaction failing when I add H-Ile-OBzl·TosOH to my standard SPPS resin? A: This is caused by a fundamental polarity mismatch. Standard SPPS proceeds in the C-to-N direction , meaning the growing peptide on the resin has a free N-terminus. H-Ile-OBzl·TosOH is a C-terminal protected building block, meaning it also has a free N-terminus. Two amines cannot form a peptide bond. Solution: To integrate this reagent into a solid-phase workflow, you must use Inverse SPPS (N-to-C direction) , where the resin-bound peptide has a free C-terminus, allowing the free amine of H-Ile-OBzl to act as the nucleophile.

Inverse_SPPS N1 Resin-Bound Peptide (Free C-terminus) N2 Activation (DIC / Oxyma) N1->N2 N4 Coupled Product (Resin-Peptide-Ile-OBzl) N2->N4 N3 H-Ile-OBzl·TosOH + Excess DIEA N3->N4 Nucleophilic Attack

Integration of H-Ile-OBzl·TosOH into inverse (N-to-C) solid-phase peptide synthesis.

Q2: I am doing Inverse SPPS, but my yields are still low. How do I properly prepare the tosylate salt for coupling? A: The p-toluenesulfonate (tosylate) counterion strongly pairs with the α-amine of the isoleucine. If this salt is not fully neutralized, the amine remains protonated (NH₃⁺) and cannot act as a nucleophile. Solution: Prior to adding the reagent to the resin, dissolve H-Ile-OBzl·TosOH in DMF and add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIEA) . The excess base ensures complete neutralization of the tosic acid and maintains the alkaline environment required for the coupling mechanism.

Q3: Even after neutralization, the coupling of Isoleucine is sluggish. How can I drive the reaction to completion? A: Isoleucine is a β-branched amino acid . The bulky sec-butyl group on the β-carbon creates severe steric hindrance directly adjacent to the reacting α-amine, physically restricting the trajectory of the incoming electrophile. Solution:

  • Switch Coupling Reagents: Abandon standard carbodiimides (DIC/DCC). Use highly reactive uronium/aminium salts like HATU or COMU paired with HOAt or OxymaPure .

  • Microwave Assistance: Apply microwave irradiation (e.g., 75°C for 5 minutes) to overcome the high activation energy barrier caused by the steric bulk[4].

Q4: Can I use microwave irradiation to synthesize the H-Ile-OBzl·TosOH reagent itself? A: Yes. Microwave-assisted solventless protocols have been developed. By irradiating unprotected L-Isoleucine, benzyl alcohol, and p-TsOH, the esterification and salt formation can be completed rapidly. However, precise temperature control is required to prevent localized superheating and subsequent racemization[4],[5].

References
  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts - ResearchGate - 4

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents - AIR Unimi - 3

  • PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents - 5

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed - 1

  • Phase Diagrams to Evaluate the Opportunity for Enantiomeric Enrichment of Some Nonracemic Mixtures of Amino Acid Benzyl Esters by Crystallization as p-Toluenesulfonate Salts - ACS Publications - 2

Sources

Optimization

minimizing side reactions during H-Ile-obzl P-tosylate activation

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the activation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the activation and coupling of H-Ile-OBzl p-tosylate (L-isoleucine benzyl ester p-toluenesulfonate).

Because isoleucine possesses a bulky, β -branched side chain, it imposes severe steric hindrance during peptide bond formation. While the p-tosylate salt and benzyl ester provide excellent stability, this steric congestion slows down intermolecular coupling rates, creating a kinetic window where destructive intramolecular side reactions—such as epimerization, diketopiperazine (DKP) formation, and N-acylurea generation—can dominate.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve high-fidelity synthesis.

Part 1: Core Troubleshooting & Causality Guide (FAQs)

Q1: I am experiencing low coupling yields and detecting a +100 Da byproduct mass. What is causing this? The Causality: You are observing N-acylurea formation. When activating a carboxylic acid with a carbodiimide (like DIC or DCC), an highly reactive O-acylisourea intermediate is formed. Because the β -branched side chain of your isoleucine derivative sterically blocks the incoming amine from attacking rapidly, the intermediate undergoes a spontaneous intramolecular O-to-N acyl shift. This dead-end rearrangement yields an unreactive N-acylurea byproduct. The Solution: You must introduce an auxiliary nucleophile (an additive like Oxyma Pure, HOBt, or HOAt). These additives rapidly trap the O-acylisourea before it can rearrange, forming a stable yet highly reactive active ester that safely waits for the sterically hindered isoleucine amine to attack[1].

Q2: My dipeptide intermediate (NH₂-Xaa-Ile-OBzl) is degrading into a byproduct, and I am detecting free benzyl alcohol in my LC-MS. How do I stop this? The Causality: This is the classic Diketopiperazine (DKP) cyclization. When the N-terminus of your dipeptide is deprotected, the free amine loops back and attacks the C-terminal benzyl ester, ejecting benzyl alcohol and forming a highly stable 6-membered DKP ring. Because the isoleucine residue is bulky, the subsequent coupling of the third amino acid is slow, giving this intramolecular side reaction the time it needs to outcompete your desired chain elongation. The Solution: You must outpace the cyclization kinetically. Use highly efficient coupling reagents (e.g., HATU/HOAt or COMU) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to force the intermolecular coupling to occur faster than the intramolecular DKP loop[2].

Q3: Why do we use the p-tosylate salt of H-Ile-OBzl instead of the free ester or hydrochloride salt? The Causality: The p-tosylate counterion provides exceptional crystallinity and stability. Free amino acid esters are highly prone to premature epimerization (racemization) and auto-condensation during storage. The tosylate salt locks the amine in a protonated, unreactive state, minimizing racemization tendencies and preventing side reactions until you intentionally neutralize it in the reactor[3]. Furthermore, the tosylate group prevents unwanted side reactions during long-term storage, maintaining the stereochemical integrity of the L-isoleucine core[].

Part 2: Mechanistic Pathway Visualizations

The following diagrams map the kinetic pathways of activation and side-reaction generation.

Activation Start Carboxylic Acid + Carbodiimide (DIC) O_Acyl O-Acylisourea Intermediate Start->O_Acyl Activation PathA_Add Additive (HOBt/Oxyma) O_Acyl->PathA_Add Fast trapping Rearrangement O-to-N Acyl Shift (Steric Delay) O_Acyl->Rearrangement Slow amine attack (Ile steric hindrance) ActiveEster OBt/Oxyma Active Ester (Stable & Reactive) PathA_Add->ActiveEster Product Successful Peptide Bond (Target) ActiveEster->Product + Ile-OBzl Amine DeadEnd N-Acylurea (Unreactive Byproduct) Rearrangement->DeadEnd

Caption: Activation pathways showing how additives prevent N-acylurea formation during Ile-OBzl coupling.

DKP Dipeptide NH2-AA-Ile-OBzl (Free N-terminus) FastCoupling Rapid Intermolecular Coupling (HATU) Dipeptide->FastCoupling SlowCoupling Intramolecular Attack (Slow Coupling) Dipeptide->SlowCoupling Steric Clash Tripeptide Tripeptide-OBzl (Desired Product) FastCoupling->Tripeptide DKP_Product Diketopiperazine (DKP) + Benzyl Alcohol SlowCoupling->DKP_Product

Caption: Competing kinetic pathways between successful chain elongation and DKP cyclization.

Part 3: Quantitative Reagent Selection Matrix

To minimize side reactions, reagent selection must be dictated by the steric environment of the isoleucine residue. Below is a quantitative summary of coupling strategies.

Coupling Reagent SystemActivation SpeedEpimerization RiskN-Acylurea RiskDKP Risk (at Dipeptide stage)Recommended Use Case
DIC / no additive FastHighVery High (>30%)HighNot recommended for Ile.
DIC / HOBt ModerateLowLow (<5%)ModerateRoutine solution-phase synthesis.
DIC / Oxyma Pure FastVery LowVery Low (<1%)LowExcellent for sterically hindered couplings.
HATU / DIPEA Ultra-Fast Moderate*None (Uronium based)Very Low Outpacing DKP formation at the dipeptide stage.

*Note: HATU can promote epimerization if the base (DIPEA) is added before the carboxylic acid is fully pre-activated. Strict adherence to the order of addition is required.

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized coupling of an N-protected amino acid (Fmoc-Xaa-OH) to H-Ile-OBzl p-tosylate , designed as a closed-loop, self-validating system to ensure side reactions are minimized.

Materials Required:

  • H-Ile-OBzl p-tosylate (1.0 eq)

  • Fmoc-Xaa-OH (1.2 eq)

  • HATU (1.18 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq total: 1.0 eq for neutralization, 2.0 eq for coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Salt Neutralization (In Situ): Dissolve 1.0 eq of H-Ile-OBzl p-tosylate in anhydrous DMF (0.1 M concentration). Add exactly 1.0 eq of DIPEA at 0°C. Causality: Neutralizing the tosylate salt at low temperature prevents premature auto-condensation of the newly freed amine[1].

  • Pre-Activation of Acyl Donor: In a separate vial, dissolve 1.2 eq of Fmoc-Xaa-OH and 1.18 eq of HATU in DMF. Add 2.0 eq of DIPEA and stir for exactly 2 minutes at room temperature. Causality: A slight stoichiometric deficit of HATU (1.18 vs 1.2) ensures no free uronium species remains to cap the Ile amine via guanidinylation.

  • Coupling: Transfer the pre-activated Fmoc-Xaa-OH solution dropwise into the neutralized H-Ile-OBzl solution. Allow the reaction to warm to room temperature and stir for 45 minutes.

  • Self-Validation (In-Process Control): Before workup, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and inject into LC-MS.

    • Validation Check 1: Confirm the disappearance of the H-Ile-OBzl mass (m/z 222.1 for the free amine).

    • Validation Check 2: Scan for m/z corresponding to the DKP mass (loss of 108 Da from the expected product). If DKP is <2%, the kinetic trapping was successful.

  • Workup: Quench with brine, extract with Ethyl Acetate, and wash sequentially with 5% KHSO₄ (removes unreacted amine and DIPEA) and 5% NaHCO₃ (removes unreacted Fmoc-Xaa-OH).

Part 5: Comprehensive References

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis and Structure−Activity Relationships of 2-Substituted d-Tryptophan-Containing Peptidic Endothelin Receptor Antagonists. Details the chemical synthesis utilizing H-Ile-OBzl·TosOH and highlights the necessity of non-nucleophilic bases and additives during activation. URL:[Link][1]

  • Journal of Natural Products (ACS Publications) - Biosynthesis, Chemical Synthesis, and Pharmacological Evaluation of Lyngbyapeptin A.... Demonstrates the use of HATU and other highly efficient coupling reagents to overcome steric hindrance and prevent epimerization in N-methylated and bulky isoleucine derivatives. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing p-Toluenesulfonate Salt Formation of H-Ile-OBzl

Introduction: Welcome to the technical support center for the optimization of H-Ile-OBzl p-toluenesulfonate (tosylate) salt formation. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support center for the optimization of H-Ile-OBzl p-toluenesulfonate (tosylate) salt formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. The formation of the tosylate salt of Isoleucine benzyl ester (H-Ile-OBzl) is a fundamental procedure in peptide synthesis and other areas of medicinal chemistry. This salt form enhances the stability and handling of the amino acid ester, making it a crucial intermediate.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of high-purity H-Ile-OBzl tosylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of H-Ile-OBzl tosylate, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of Precipitated Salt

Question: I've completed the reaction between H-Ile-OBzl and p-toluenesulfonic acid, but upon cooling and addition of an anti-solvent, I'm observing very little or no precipitate. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can stem from several factors related to solubility and reaction conditions.

Underlying Causes & Solutions:

  • Incomplete Reaction: The esterification or the salt formation may not have gone to completion.

    • Solution: Ensure equimolar amounts of the free base H-Ile-OBzl and p-toluenesulfonic acid are used.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Sub-optimal Solvent System: The choice of solvent and anti-solvent is critical for successful precipitation.

    • Solution: The ideal solvent should dissolve the product at an elevated temperature but have low solubility at cooler temperatures. A common system is a polar solvent like methanol or ethanol to dissolve the salt, followed by the addition of a less polar anti-solvent like diethyl ether or hexane to induce precipitation.[2][4] Experiment with different solvent/anti-solvent ratios to find the optimal conditions for your specific scale.

  • Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of previously synthesized H-Ile-OBzl tosylate.

  • Excessive Solvent: Using too much of the primary solvent will require a very large volume of anti-solvent to induce precipitation, which can lead to losses.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product before adding the anti-solvent.

Issue 2: Oily Product Instead of Crystalline Solid

Question: After adding the anti-solvent, my product is "oiling out" as a viscous liquid instead of forming a crystalline solid. How can I obtain a solid product?

Answer:

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to impurities or a rapid change in solvent polarity.

Underlying Causes & Solutions:

  • Presence of Impurities: Residual starting materials, by-products, or even water can inhibit crystallization.

    • Solution: Ensure the starting H-Ile-OBzl is pure. If impurities are suspected in the final product, attempt to triturate the oil with the anti-solvent. This involves vigorously stirring or sonicating the oil with fresh portions of the anti-solvent to wash away impurities and potentially induce solidification.

  • Rapid Precipitation: Adding the anti-solvent too quickly can cause the product to crash out of solution as an amorphous oil.

    • Solution: Add the anti-solvent slowly, with vigorous stirring, to the dissolved product solution. Consider cooling the primary solution before and during the addition of the anti-solvent.

  • Inappropriate Solvent System: The chosen solvent system may not be suitable for crystallization.

    • Solution: If trituration fails, redissolve the oil in a minimal amount of a good solvent (e.g., methanol) and try a different anti-solvent. A slower diffusion method, like vapor diffusion where the anti-solvent vapor is slowly introduced into the product solution, can also be effective.[4]

Issue 3: Poor Crystal Quality or Amorphous Powder

Question: I managed to get a solid product, but it's an amorphous powder or the crystals are very fine and difficult to filter. How can I improve the crystal quality?

Answer:

Crystal quality is influenced by the rate of formation and the purity of the compound. Slow, controlled crystallization is key to obtaining well-defined, easily filterable crystals.[5]

Underlying Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly promotes rapid nucleation and the formation of small crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath. Insulation of the flask can help slow the cooling process.

  • Insufficient Purity: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: A preliminary purification step of the crude product before final crystallization may be necessary. This could involve a wash with a solvent in which the product is sparingly soluble but the impurities are soluble.

  • Sub-optimal Solvent for Recrystallization: The solvent system may not be ideal for growing larger crystals.

    • Solution: For recrystallization, select a solvent system where the product has a steep solubility curve with respect to temperature. This means it is highly soluble at high temperatures and poorly soluble at low temperatures. Experiment with mixed solvent systems to fine-tune the solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of forming the p-toluenesulfonate salt of H-Ile-OBzl?

A1: The tosylate salt form offers several advantages over the free base of H-Ile-OBzl. It enhances the compound's stability, making it less prone to degradation and easier to store for longer periods.[1] The salt is typically a crystalline solid, which is easier to handle, weigh, and purify compared to the often-oily free base. Furthermore, the salt form protects the amino group from unwanted side reactions during subsequent synthetic steps.[2]

Q2: How can I confirm the successful formation and purity of my H-Ile-OBzl tosylate salt?

A2: A combination of analytical techniques is recommended for comprehensive characterization.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. You should expect to see characteristic peaks for the isoleucine side chain, the benzyl group, and the tosylate counter-ion (aromatic protons and a methyl singlet). The integration of these peaks should correspond to the correct proton ratios.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single, sharp peak for the desired product indicates high purity, while the presence of other peaks suggests impurities.[6]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the H-Ile-OBzl cation.[6]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

Analytical Technique Purpose Expected Outcome for Pure H-Ile-OBzl Tosylate
¹H NMRStructural ConfirmationCharacteristic peaks for isoleucine, benzyl, and tosyl groups with correct integration.
HPLCPurity AssessmentA single major peak with >98% area.[7]
Mass SpectrometryMolecular Weight ConfirmationDetection of the [M-OTs]⁺ ion corresponding to the H-Ile-OBzl cation.
Melting PointPurity IndicationA sharp melting point range consistent with literature values.

Q3: What are the critical safety precautions when working with p-toluenesulfonic acid and its derivatives?

A3: p-Toluenesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Tosylates can be alkylating agents and should be handled with care.[8]

Q4: Can other acids be used for the salt formation of H-Ile-OBzl?

A4: Yes, other strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to form the corresponding salts.[3] The choice of acid can influence the physical properties of the salt, such as its solubility and crystallinity.[1][7] For example, the hydrochloride salt is also commonly used in peptide synthesis.[7]

Experimental Workflow & Diagrams

General Protocol for H-Ile-OBzl Tosylate Salt Formation
  • Dissolution: Dissolve H-Ile-OBzl free base in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Acid Addition: Add an equimolar amount of p-toluenesulfonic acid monohydrate, either as a solid or dissolved in a minimal amount of a compatible solvent (e.g., methanol).

  • Stirring: Stir the mixture at room temperature. The reaction is typically exothermic.

  • Precipitation: The tosylate salt may precipitate directly from the reaction mixture. If not, cooling the mixture or adding a non-polar anti-solvent (e.g., hexane, diethyl ether) will induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a cold anti-solvent to remove any soluble impurities.

  • Drying: Dry the product under vacuum to remove residual solvents.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield of H-Ile-OBzl tosylate.

Decision Tree for Product Purification

Purification_Decision_Tree Start Crude Product Obtained Is_Solid Is the product a solid? Start->Is_Solid Is_Crystalline Is the solid crystalline? Is_Solid->Is_Crystalline Yes Oiled_Out Product 'Oiled Out' Is_Solid->Oiled_Out No (Oil) Purity_Check Check Purity (HPLC, NMR) Is_Crystalline->Purity_Check Yes Recrystallize_Amorphous Recrystallize with Slow Cooling Is_Crystalline->Recrystallize_Amorphous No (Amorphous) Pure_Product Pure Crystalline Product Purity_Check->Pure_Product >98% Pure Recrystallize_Impure Recrystallize to Improve Purity Purity_Check->Recrystallize_Impure <98% Pure Triturate Triturate with Anti-solvent Oiled_Out->Triturate Triturate->Is_Solid Solidifies Redissolve Redissolve and Change Solvent System Triturate->Redissolve Remains Oil Redissolve->Start Recrystallize_Amorphous->Purity_Check Recrystallize_Impure->Purity_Check

Caption: Decision tree for the purification of H-Ile-OBzl tosylate.

References

  • Is there any possibility of making a salt in the amino group from an amino acid ester? ResearchGate. Available from: [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available from: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available from: [Link]

  • Recrystallization method. Available from: [Link]

  • Amino acid ester salt and its free base. Reddit. Available from: [Link]

  • Preparation of p-toluenesulfonic acid. PHYWE. Available from: [Link]

  • Process for preparing amino acid esters and their acid addition salts. Google Patents.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • p-Toluenesulfinic acid, sodium salt. Organic Syntheses. Available from: [Link]

  • Crystal optimization. First steps in crystal optimization are shown... ResearchGate. Available from: [Link]

  • Help with recrystallization for a tosylate. Reddit. Available from: [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available from: [Link]

  • Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography. Available from: [Link]

  • Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization, Crystal Growth and Elucidation of the Salt/Co-Crystal Nature. Molecules. Available from: [Link]

  • Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives. Hampton Research. Available from: [Link]

  • Unexpected problems with p-TsOH synthesis. ScienceMadness. Available from: [Link]

  • Optimization of salt concentration in PEG-based crystallization solutions. Journal of Synchrotron Radiation. Available from: [Link]

  • H-Gly-OBzl TosOH; CAS 1738-76-7; Glycine benzyl ester tosylate salt. Aapptec. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

C-Terminal Protection Strategies for L-Isoleucine: A Comparative Guide to Benzyl vs. Methyl Esters

Target Audience: Researchers, scientists, and drug development professionals. L-Isoleucine is a critical building block in peptide-based drug development, but its unique structural topology presents distinct synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

L-Isoleucine is a critical building block in peptide-based drug development, but its unique structural topology presents distinct synthetic challenges[1]. Unlike linear amino acids, L-isoleucine features a β-branched sec-butyl side chain. This branching creates severe steric hindrance directly adjacent to the α-carbonyl carbon, profoundly impacting the efficiency of C-terminal protection and deprotection strategies[2].

For researchers designing synthetic routes, selecting the correct C-terminal protecting group is a self-validating exercise in balancing reaction kinetics with stereochemical preservation. This guide objectively compares the performance of Methyl Ester (OMe) and Benzyl Ester (OBzl) protection for L-isoleucine, detailing the mechanistic causality behind their experimental behaviors[3].

Mechanistic Causality: Steric Hindrance vs. Cleavage Modality

The core difference between OMe and OBzl protection lies not in their formation, but in the physical mechanism required for their removal.

1. The Methyl Ester (OMe) Limitation: Nucleophilic Bottlenecks Methyl esters are traditionally deprotected via saponification (alkaline hydrolysis using NaOH or LiOH)[3]. Mechanistically, this requires the hydroxide anion to execute a nucleophilic attack on the carbonyl carbon. However, the β-branching of L-isoleucine acts as a physical shield, blocking the trajectory of the incoming nucleophile[2]. Consequently, the reaction rate is drastically reduced. If researchers attempt to force the reaction by increasing the temperature or base concentration, the base will instead abstract the α-proton, leading to rapid epimerization (racemization) and the irreversible destruction of the stereocenter[3].

2. The Benzyl Ester (OBzl) Advantage: Orthogonal Cleavage Benzyl esters bypass the nucleophilic bottleneck entirely[4]. While they can be cleaved by strong acids (such as HF in Boc-SPPS)[3], their primary advantage in solution-phase synthesis is their susceptibility to catalytic hydrogenolysis (H₂, Pd/C)[4]. This cleavage occurs via the adsorption of the benzyl group onto the palladium surface, followed by the addition of hydrogen across the C-O bond. Because this mechanism is independent of the steric environment at the β-carbon, deprotection proceeds rapidly and quantitatively. Furthermore, because hydrogenolysis operates under strictly neutral conditions, the risk of base-catalyzed epimerization is entirely eliminated[5].

DecisionTree A L-Isoleucine (β-Branched) B Methyl Ester (OMe) A->B Esterification C Benzyl Ester (OBzl) A->C Benzylation D Saponification (NaOH) Sterically Blocked B->D E Hydrogenolysis (Pd/C) Steric-Independent C->E F High Epimerization Risk (Yield < 40%) D->F G Stereocenter Preserved (Yield > 95%) E->G

Logical decision tree comparing OMe and OBzl deprotection pathways for L-Isoleucine.

Quantitative Performance Comparison

To objectively evaluate these alternatives, the following table summarizes the quantitative performance of OMe vs. OBzl protection specifically for β-branched amino acids like L-isoleucine.

ParameterMethyl Ester (OMe)Benzyl Ester (OBzl)Mechanistic Driver
Synthesis Yield > 95%90 - 98%Both form readily via standard esterification.
Deprotection Reagent NaOH or LiOH (aq)H₂ gas, Pd/C catalystNucleophilic attack vs. Surface catalysis[3][5].
Cleavage Time (L-Ile) 12 - 24 hours1 - 2 hoursβ-branching heavily retards saponification[2].
Epimerization Risk High (> 15%)None (0%)Prolonged exposure to strong base abstracts α-proton[3].
Overall Recovery < 40% (Pure L-isomer)> 95% (Pure L-isomer)OBzl avoids side reactions and stereochemical loss[4].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows for the synthesis and deprotection of Benzyl Esters are designed as self-validating systems. Each protocol includes built-in checkpoints to verify success before proceeding.

Protocol 1: Synthesis of Boc-L-Ile-OBzl via Cesium Carbonate

Causality: Traditional acid-catalyzed Fischer esterification can degrade acid-sensitive N-protecting groups like Boc. Utilizing Cesium Carbonate (Cs₂CO₃) generates a highly "naked" and nucleophilic carboxylate anion (due to the large, weakly coordinating cesium cation), allowing rapid SN2 displacement of benzyl bromide under mild, neutral-to-basic conditions[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 mmol of Boc-L-Ile-OH in 20 mL of anhydrous DMF. Add 5 mmol (0.5 eq) of Cs₂CO₃. Stir for 30 minutes at room temperature until effervescence ceases.

  • Alkylation: Dropwise, add 11 mmol (1.1 eq) of Benzyl Bromide to the solution. Stir vigorously for 4 hours at 25°C.

  • System Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). Validation Check: The reaction is complete when the baseline-streaking Boc-L-Ile-OH spot disappears, replaced by a high-Rf, strongly UV-active spot corresponding to the benzyl ester.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-L-Ile-OBzl.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzyl C-O bond. Because this is a surface-mediated reduction, the β-branching of isoleucine does not impede the reaction, ensuring rapid cleavage without basic conditions[5].

Step-by-Step Methodology:

  • Catalyst Wetting: In a rigorously purged, argon-flushed round-bottom flask, suspend 100 mg of 10% Pd/C in 5 mL of Methanol. Causality: Dry Pd/C is pyrophoric; wetting it with solvent under inert gas prevents ignition when H₂ is introduced.

  • Substrate Addition: Dissolve 5 mmol of Boc-L-Ile-OBzl in 15 mL of Methanol and add it to the catalyst suspension.

  • Hydrogenation: Evacuate the flask using a vacuum pump and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature.

  • System Validation (Volumetric/TLC): Validation Check: Monitor the reaction via TLC (disappearance of the UV-active spot). Alternatively, observe the stoichiometric deflation of the H₂ balloon. The reaction is typically complete within 1-2 hours.

  • Filtration: Purge the flask with argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite. Causality: Celite traps the ultra-fine palladium particles, preventing heavy metal contamination in the final peptide.

  • Concentration: Evaporate the methanol under reduced pressure to yield stereochemically pure Boc-L-Ile-OH.

Workflow S1 1. Boc-L-Ile-OH + Cs2CO3 S2 2. Benzyl Bromide (DMF, 25°C) S1->S2 S3 3. Boc-L-Ile-OBzl (TLC Validated) S2->S3 S4 4. H2, Pd/C (MeOH) S3->S4 S5 5. Free C-Terminus (NMR Validated) S4->S5

Self-validating experimental workflow for the synthesis and deprotection of Boc-L-Ile-OBzl.

Conclusion

For the C-terminal protection of L-isoleucine, the Benzyl Ester (OBzl) is objectively superior to the Methyl Ester (OMe). The steric hindrance imposed by isoleucine's β-branched side chain fundamentally breaks the nucleophilic saponification mechanism required for OMe removal, leading to unacceptable rates of epimerization. By shifting the cleavage modality to surface-catalyzed hydrogenolysis, OBzl protection provides a robust, self-validating, and stereochemically safe pathway for complex peptide synthesis.

References
  • Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives." PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling H-Ile-obzl P-tosylate

Comprehensive Safety and Handling Guide for H-Ile-OBzl p-tosylate As a Senior Application Scientist, I frequently oversee the synthesis of complex peptides where amino acid derivatives like H-Ile-OBzl p-tosylate (L-Isole...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for H-Ile-OBzl p-tosylate

As a Senior Application Scientist, I frequently oversee the synthesis of complex peptides where amino acid derivatives like H-Ile-OBzl p-tosylate (L-Isoleucine benzyl ester p-toluenesulfonate salt) serve as foundational building blocks. While this reagent is indispensable for protecting the C-terminus during peptide coupling, its physical state as a fine powder and its chemical nature as a tosylate salt present specific occupational hazards.

This guide provides a definitive, self-validating protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of H-Ile-OBzl p-tosylate, ensuring both scientific integrity and laboratory safety.

Chemical Profile and Causality of Hazards

Understanding the molecular behavior of H-Ile-OBzl p-tosylate is crucial for implementing effective safety measures.

  • The Tosylate Counterion: p-Toluenesulfonate is the conjugate base of a strong organic acid. While the salt is generally stable, exposure to ambient moisture or mucosal membranes (eyes, respiratory tract) can cause localized irritation due to ionic dissociation and osmotic effects.

  • The Benzyl Ester Moiety: The lipophilic nature of the benzyl protecting group enhances the molecule's ability to interact with lipid bilayers, slightly increasing the risk of dermal penetration compared to unprotected amino acids.

  • Physical State: Supplied as a crystalline powder, it is highly susceptible to aerosolization. Inhalation of these micro-particulates can lead to respiratory sensitization[1].

Table 1: Quantitative Hazard Data and Required PPE Specifications

Hazard Parameter / SpecificationValue / StandardMechanistic Rationale
CAS Number 16652-75-8Exact identifier for L-Isoleucine benzyl ester p-toluenesulfonate[1].
Physical Form Solid (Powder)High risk of dust formation; necessitates draft control[1].
Eye Protection EN 166 (EU) or NIOSH (US) GogglesPrevents particulate ingress and mucosal irritation from tosylate dust[1].
Skin Protection Nitrile Gloves (≥0.11 mm), Lab CoatImpervious barrier against lipophilic benzyl ester derivatives[1].
Respiratory Protection N95 / P100 or Full-Face RespiratorMandatory if Local Exhaust Ventilation (LEV) is insufficient[1].

Logical Workflow for Handling and PPE

To prevent exposure, PPE must be integrated into a broader hierarchy of controls, starting with engineering controls (fume hoods) and ending with proper disposal.

PPE_Workflow A Risk Assessment: H-Ile-OBzl p-tosylate B Engineering Controls: Fume Hood Setup A->B C PPE Gowning B->C D Eye: EN 166 Goggles C->D E Skin: Impervious Coat & Nitrile C->E F Resp: N95/P100 Mask C->F G Chemical Handling (Weighing/Transfer) D->G E->G F->G H Spill Detected? G->H I Wet Wipe & Contain H->I Yes J Hazardous Waste Disposal H->J No I->J

Figure 1: Logical workflow for risk assessment, PPE donning, and handling of H-Ile-OBzl p-tosylate.

Step-by-Step Operational Methodology

This protocol provides a self-validating system for the weighing and transfer of H-Ile-OBzl p-tosylate, ensuring zero cross-contamination and maximum operator safety.

Step 1: Engineering Control Verification

  • Action: Conduct all powder handling inside a certified chemical fume hood or a ventilated balance enclosure[2].

  • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized tosylate particulates are drawn away from the operator's breathing zone before they can be inhaled.

Step 2: PPE Donning Sequence

  • Action: Inspect and don a flame-resistant lab coat. Put on tightly fitting safety goggles (EN 166/NIOSH compliant)[1]. Don a pair of powder-free nitrile gloves. If working outside a fume hood is unavoidable, don a full-face respirator or an N95 mask[1].

  • Causality: Layering PPE in this specific order ensures that the most critical mucosal membranes (eyes and lungs) are protected before the hands come into contact with potentially contaminated surfaces.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Slowly transfer the H-Ile-OBzl p-tosylate. Avoid dropping the powder from a height.

  • Causality: Static electricity can cause fine powders to repel and disperse into the air. Grounded tools and slow movements minimize kinetic energy transfer, drastically reducing dust formation[1].

Step 4: Doffing and Hygiene

  • Action: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior. Wash hands thoroughly with soap and water immediately after exiting the laboratory[2].

  • Causality: The lipophilic nature of the benzyl ester means that microscopic amounts bypassing the glove barrier can adhere to skin lipids; surfactants in soap disrupt this interaction and safely remove the chemical.

Spill Management and Disposal Plan

Even with stringent protocols, accidental releases can occur. Immediate and methodical response is required to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Evacuate and Assess: If a large spill occurs, temporarily evacuate the immediate area to allow suspended dust to settle. Ensure chemical spill kits are readily available[3].

  • Containment (No Sweeping): Never use a dry broom or brush, as this will aerosolize the tosylate salt. Instead, use a HEPA-filtered vacuum or the wet-wipe method[2].

  • Wet-Wipe Method: Dampen absorbent spill pads with a mixture of water and a mild surfactant. Gently place the pads over the spilled powder to dissolve and trap the solid without generating dust.

  • Decontamination: Wipe the area a second time with 70% ethanol or isopropanol to remove any residual organic residue.

Disposal Plan:

  • Solid Waste: Collect all contaminated spill pads, empty reagent bottles, and used weighing boats. Place them in a clearly labeled, impermeable, and chemical-resistant hazardous waste container[3].

  • Classification: Dispose of as "Halogen-free organic solid waste" (unless contaminated with halogenated solvents during a reaction setup). Prevent any spillage from entering sewers or groundwater systems[1].

References

  • Laboratory Chemical Safety and Handling Guidelines. Saffron Chemicals. Available at: [Link]

Sources

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